molecular formula C10H8BrN3O2 B1466400 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1247610-18-9

1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1466400
CAS RN: 1247610-18-9
M. Wt: 282.09 g/mol
InChI Key: PEXDTOQTQRBXPL-UHFFFAOYSA-N
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Description

“1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H8BrN3O2 . It belongs to the class of organic compounds known as triazoles . Triazoles are very important in organic chemistry due to their broad range of applications in biomedicinal, biochemical, and material sciences .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, a carboxylic acid group, and a bromophenyl group . The exact 3D structure could not be found in the available resources.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 508.0±60.0 °C and a predicted density of 1.72±0.1 g/cm3 . Its pKa is predicted to be 3.29±0.50 .

Scientific Research Applications

Anticancer Activity

1-[(4-bromophenyl)methyl]triazole-4-carboxylic acid derivatives have been synthesized and evaluated for their potential as anticancer agents. The triazole ring is a common motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to engage in hydrogen bonding, which can be crucial for biological activity . These compounds have shown promise in inhibiting the growth of various cancer cell lines, making them valuable candidates for further drug development.

Antibacterial Agents

The triazole core structure is also significant in the development of new antibacterial agents. Research has indicated that 1,2,4-triazole derivatives exhibit comprehensive biological activities, including antibacterial properties . This makes the compound a potential starting point for the synthesis of novel antibiotics, especially in an era where antibiotic resistance is a growing concern.

Enzyme Inhibition

Triazole derivatives have been reported to inhibit various enzymes effectively. For instance, certain triazole compounds have been identified as inhibitors of liver alcohol dehydrogenase . The structural features of 1-[(4-bromophenyl)methyl]triazole-4-carboxylic acid could be optimized to enhance its enzyme inhibitory activity, which can be applied in therapeutic interventions for diseases related to enzyme malfunction.

Material Science Applications

Triazole derivatives are known for their application in material science, particularly in the creation of novel polymers with specific properties. The bromophenyl moiety can participate in various coupling reactions, leading to the formation of polymers with potential applications in electronics, coatings, and as functional materials .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in pharmaceuticals and agrochemicals, given the known versatility of triazole compounds . More research could also be done to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

1-[(4-bromophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXDTOQTQRBXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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